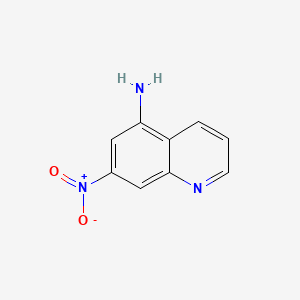![molecular formula C25H28N2O4 B12501614 Methyl 5-{[(2-ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501614.png)
Methyl 5-{[(2-ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-{[(2-ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a naphthalene ring, a morpholine ring, and a benzoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(2-ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: The starting material, 2-ethoxynaphthalene, undergoes a Friedel-Crafts alkylation reaction with a suitable alkyl halide to introduce the ethoxynaphthalenyl group.
Amination: The resulting product is then subjected to a nucleophilic substitution reaction with a suitable amine to form the naphthalenylmethylamine derivative.
Coupling with Benzoic Acid Derivative: The naphthalenylmethylamine derivative is then coupled with a benzoic acid derivative under appropriate conditions to form the desired benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-{[(2-ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 5-{[(2-ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 5-{[(2-ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-hydroxy-5-{[(2-ethoxynaphthalen-1-yl)methyl]amino}benzoate
- Ethyl 5-{[(2-ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate
Uniqueness
Methyl 5-{[(2-ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate is unique due to the presence of both the naphthalene and morpholine rings, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C25H28N2O4 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
methyl 5-[(2-ethoxynaphthalen-1-yl)methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C25H28N2O4/c1-3-31-24-11-8-18-6-4-5-7-20(18)22(24)17-26-19-9-10-23(21(16-19)25(28)29-2)27-12-14-30-15-13-27/h4-11,16,26H,3,12-15,17H2,1-2H3 |
Clave InChI |
XUYDTPUSXKBDAU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2C=C1)CNC3=CC(=C(C=C3)N4CCOCC4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,10,15,20,25,30,35-Heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B12501531.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B12501542.png)
![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B12501547.png)
![2-[2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine](/img/structure/B12501549.png)
![Ethyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12501553.png)
![5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12501564.png)
![6-hydroxy-7-isopropyl-9b-methyl-3H,3bH,4H,10H,11H-phenanthro[1,2-c]furan-1,5-dione](/img/structure/B12501583.png)
![Tert-butyl 3-{[6-(diethylamino)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate](/img/structure/B12501586.png)

![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl thiophene-3-carboxylate](/img/structure/B12501606.png)

![2-[(4-ethyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12501616.png)
![Ethyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12501622.png)
![3-phenyl-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12501623.png)
